4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c1-10-6-14-17-8-13(9-20(14)19-10)18-15(21)12-4-2-11(7-16)3-5-12/h2-6,8-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSJABHINXQIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as 2-methylpyrazolo[1,5-a]pyrimidin-6-amine, with cyano-substituted benzoyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Carboxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.
Reduction: 4-Amino-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antitumor properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer therapy, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
Spectroscopic and Analytical Data
- IR/NMR Trends :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 240 for compound 2 ) confirm stability under MS conditions .
Biological Activity
4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.
The compound's structure includes a cyano group and a pyrazolo[1,5-a]pyrimidine core, which contribute to its unique biological properties. The molecular formula is , and it has a molecular weight of 284.29 g/mol. The presence of the cyano group enhances its reactivity and potential for biological interactions.
Biochemical Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant inhibitory activity against various biological targets. Specifically, this compound has shown promising results in:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Table 1: Summary of Biological Activities
Cellular Effects
The cellular uptake of this compound has been studied extensively. It shows higher cell uptake compared to other compounds at various time points, indicating favorable pharmacokinetic properties. This enhanced uptake could be attributed to the compound's lipophilicity and ability to penetrate cellular membranes effectively.
Case Studies
Recent studies have highlighted the compound's potential in treating neurodegenerative diseases by inhibiting c-Abl kinase activity. One notable study reported that derivatives similar to this compound demonstrated neuroprotective effects in cellular models of Parkinson's disease by preventing cell death induced by toxic agents like MPP+ .
Another research effort focused on synthesizing novel derivatives based on this compound, revealing enhanced biological activity and lower toxicity profiles compared to existing drugs like nilotinib, which is used for chronic myeloid leukemia treatment but has limited blood-brain barrier permeability .
Q & A
Q. Advanced
- Xenograft models : NPC and prostate cancer models demonstrate tumor growth inhibition (TGI) at oral doses of 10–50 mg/kg .
- PK parameters : Oral bioavailability = 67.4%, plasma half-life (t₁/₂) = 4.2 hours, and AUC₀–24h = 1,200 ng·h/mL in rodents .
What spectroscopic methods confirm the compound’s structural integrity?
Q. Basic
- 1H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 7.6–7.8 ppm (benzamide aromatic protons).
- 13C NMR : Signals at δ 160–165 ppm (amide carbonyl) and δ 115–120 ppm (cyano group) .
- IR : Strong absorption at ~2,220 cm⁻¹ (C≡N stretch) .
How does the compound affect tumor microenvironment components like cancer-associated fibroblasts (CAFs)?
Advanced
In prostate cancer:
- Invasion suppression : Blocks lactate (LA)-driven invasion by inhibiting DDR1-mediated ECM remodeling (IC50 = 50 nM) .
- Tumor sphere assays : Reduces CAF-conditioned sphere formation by 60–70% at 100 nM .
What are the key structural features of the compound that contribute to its DDR1 inhibitory activity?
Q. Basic
- Pyrazolo[1,5-a]pyrimidine core : Essential for ATP-binding pocket interaction.
- 4-Cyanobenzamide moiety : Enhances selectivity via hydrophobic interactions with DDR1’s unique hinge region .
What computational or biophysical methods validate the compound’s binding to DDR1?
Q. Advanced
- Molecular docking : Predicts binding poses aligned with DDR1’s active site.
- SPR assays : Confirm high-affinity binding (Kd = 0.6 nM) .
- Cellular thermal shift assays (CETSA) : Stabilize DDR1 in presence of the compound, indicating target engagement .
How do resistance mechanisms to DDR1 inhibition manifest, and what strategies are explored to overcome them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
